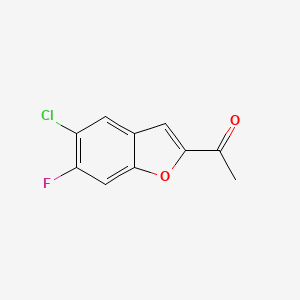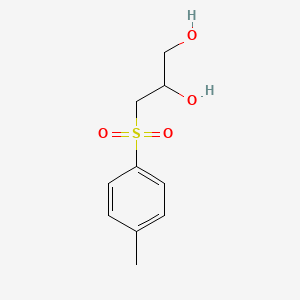
3-(p-Tolylsulfonyl)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Tolylsulfonyl)-1,2-propanediol is an organic compound characterized by the presence of a tolylsulfonyl group attached to a propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolylsulfonyl)-1,2-propanediol typically involves the reaction of p-toluenesulfonyl chloride with 1,2-propanediol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Tolylsulfonyl)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.
Major Products Formed
Oxidation: Formation of p-tolylsulfonyl acetone or p-tolylsulfonyl formaldehyde.
Reduction: Formation of p-tolylsulfanyl-1,2-propanediol.
Substitution: Formation of p-tolylsulfonyl-1,2-dichloropropane or p-tolylsulfonyl-1,2-dibromopropane.
Wissenschaftliche Forschungsanwendungen
3-(p-Tolylsulfonyl)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(p-Tolylsulfonyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Tolylsulfonyl chloride
- p-Tolylsulfonyl azide
- p-Tolylsulfonyl hydrazide
Comparison
Compared to similar compounds, 3-(p-Tolylsulfonyl)-1,2-propanediol is unique due to the presence of both sulfonyl and diol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
63991-87-7 |
|---|---|
Molekularformel |
C10H14O4S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O4S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
HAEAJIXAMUMSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


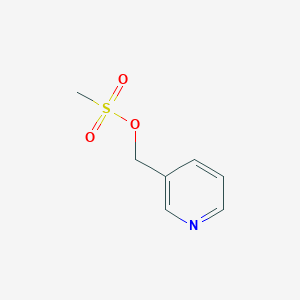
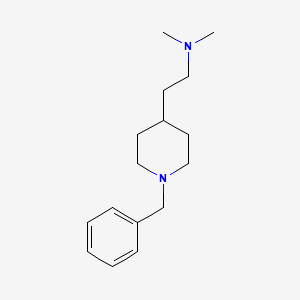

![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

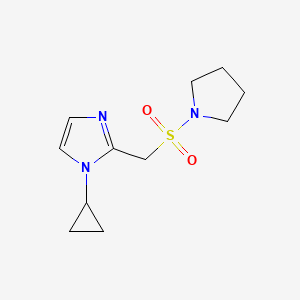
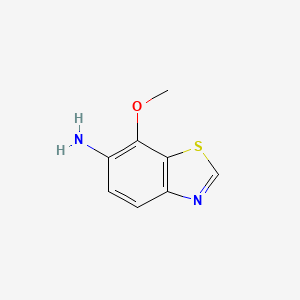
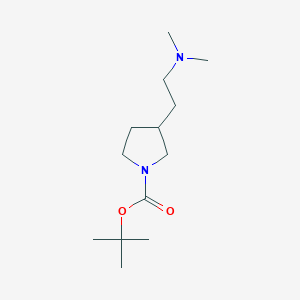
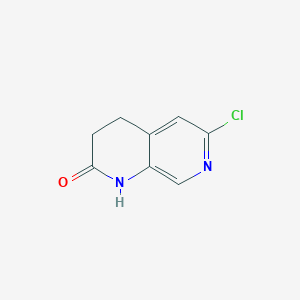

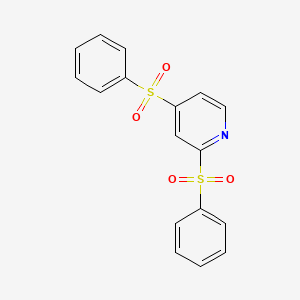
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)

